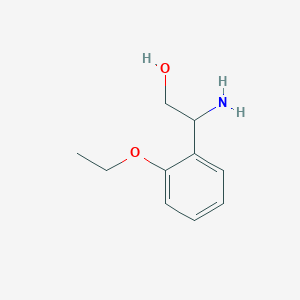
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of ethanol, where the ethoxy group is substituted at the ortho position of the phenyl ring, and an amino group is attached to the ethan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 2-ethoxyphenylethylamine. Finally, the amine is subjected to a hydrolysis reaction to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes and continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, while automated systems can optimize reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into simpler amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Simpler amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-ethoxyphenyl)ethan-1-ol: This compound has a similar structure but with the ethoxy group at the para position.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Here, the ethoxy group is replaced with a methoxy group.
2-Amino-2-(2-ethoxyphenyl)propan-1-ol: This compound has an additional methyl group on the ethan-1-ol chain.
Uniqueness
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. The ortho position of the ethoxy group may result in different steric and electronic effects compared to its para or meta counterparts, potentially leading to distinct pharmacological properties .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-amino-2-(2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3 |
Clé InChI |
IPYVNGDPCLPHGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



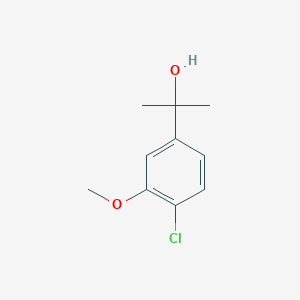


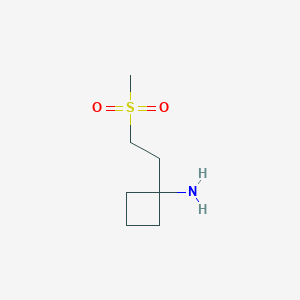


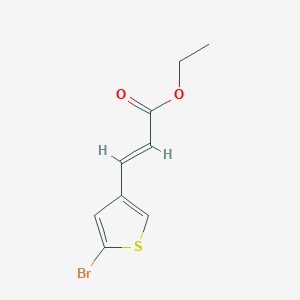

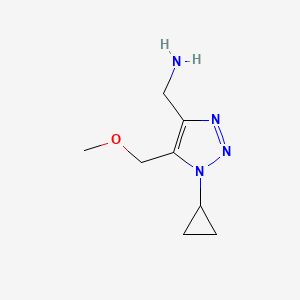
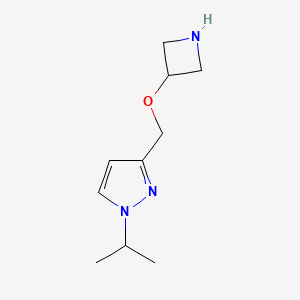


![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
